SOC Channel Inhibitory Potency vs. N-Alkyl Analogs
Within the N-substituted nitrendipine series, the N-propargyl derivative MRS1845 is the most potent SOC channel inhibitor. Direct comparison from a single structure-activity relationship study shows MRS1845 (IC50 = 1.7 ± 1.3 µM) surpasses N-methyl (MRS1844, IC50 = 2.6 ± 1.1 µM), N-ethyl (IC50 = 6 µM), N-allyl (IC50 = 6.8 ± 1.8 µM), and N-benzyl (IC50 = 28 µM) analogs [1]. All measurements were performed under identical conditions in HL-60 leukemia cells using ATP (10 µM)-elicited release of IP3-sensitive calcium stores followed by DHP addition to quantify inhibition of capacitative Ca2+ influx [1].
| Evidence Dimension | Inhibition of store-operated calcium (SOC) channel-mediated capacitative Ca2+ influx |
|---|---|
| Target Compound Data | MRS1845 (N-propargylnitrendipine): IC50 = 1.7 ± 1.3 µM; Imax = 78 ± 12% |
| Comparator Or Baseline | MRS1844 (N-methylnitrendipine): IC50 = 2.6 ± 1.1 µM; N-ethyl: IC50 = 6 µM; N-allyl: IC50 = 6.8 ± 1.8 µM; N-benzyl: IC50 = 28 µM |
| Quantified Difference | MRS1845 is 1.5-fold more potent than MRS1844; 3.5-fold vs. N-ethyl; 4-fold vs. N-allyl; 16.5-fold vs. N-benzyl |
| Conditions | HL-60 leukemia cells differentiated with dibutyryl cAMP; Ca2+ influx monitored by fluo3-AM fluorescence; SOC channels activated by 10 µM ATP; DHP added 2 min post-ATP; N = 3–6 independent determinations |
Why This Matters
Procurement of MRS1845 rather than the less potent N-methyl analog MRS1844 yields the highest SOC inhibitory potency within this chemotype, reducing the compound concentration required for channel blockade and minimizing potential off-target effects at higher concentrations.
- [1] Harper JL, Camerini-Otero CS, Li AH, Kim SA, Jacobson KA, Daly JW. Dihydropyridines as inhibitors of capacitative calcium entry in leukemic HL-60 cells. Biochem Pharmacol. 2003;65(3):329-338 (Table 1: compounds 32–36). DOI: 10.1016/s0006-2952(02)01488-0. View Source
